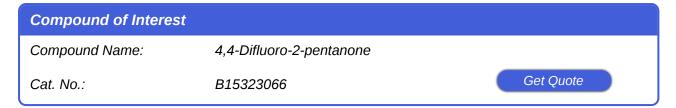


Spectroscopic Data of 4,4-Difluoro-2-pentanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Difluoro-2-pentanone** (CAS No. 86154-50-9). Due to the limited availability of experimentally derived public data, this document incorporates predicted spectroscopic values alongside general principles of spectroscopic analysis for ketones. This guide aims to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4,4- Difluoro-2-pentanone**.

¹H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₃)	~2.2	Triplet	~1.5
H-3 (CH ₂)	~3.1	Triplet	~14
H-5 (CH₃)	~1.7	Triplet	~19



Note: Predicted data is based on computational models and should be confirmed by experimental analysis.

¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ, ppm)	
C-1	~28	
C-2 (C=O)	~205	
C-3	~45 (triplet due to C-F coupling)	
C-4	~120 (triplet due to C-F coupling)	
C-5	~24 (triplet due to C-F coupling)	

Note: Predicted data is based on computational models and should be confirmed by experimental analysis. The carbonyl carbon (C-2) is expected to be in the typical range for ketones (190-220 ppm). The carbons attached to fluorine (C-4 and C-5) and the adjacent carbon (C-3) will exhibit splitting due to carbon-fluorine coupling.[1][2]

Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Expected Absorption for 4,4-Difluoro-2-pentanone (cm ⁻¹)
C=O (Ketone)	1705-1725	~1720 (strong)
C-H (sp³)	2850-3000	Present
C-F	1000-1400	Present (strong)

Note: The strong electron-withdrawing effect of the two fluorine atoms is expected to cause a slight shift to a higher wavenumber for the C=O stretch compared to a non-fluorinated ketone.

Mass Spectrometry Data



lon	m/z	Fragmentation Pathway
[M]+	122.11	Molecular Ion
[M-CH ₃] ⁺	107	α-cleavage
[CH₃CO] ⁺	43	α-cleavage
[C ₂ H ₂ F ₂] ⁺	64	Cleavage of C3-C4 bond

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (122.11 g/mol).[1] Common fragmentation patterns for ketones include α -cleavage on either side of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4-Difluoro-2-pentanone** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of approximately 0.6 mL.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).



Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

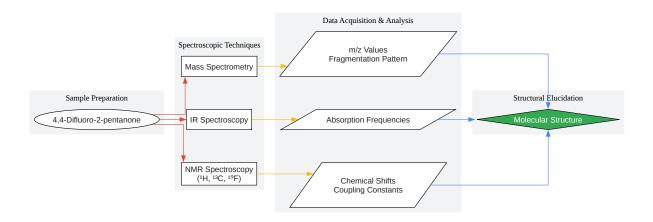
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of **4,4-Difluoro-2-pentanone**.

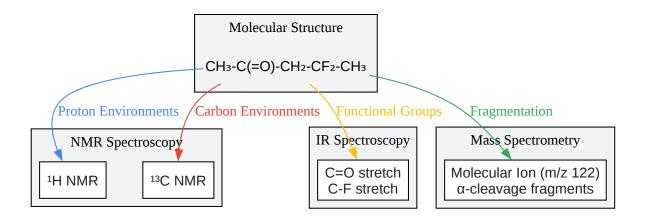




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Caption: Workflow for Spectroscopic Analysis.





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Caption: Structure-Spectra Correlation.

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